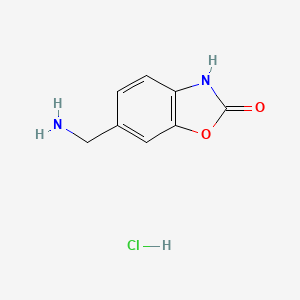

6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

CAS No.: 943843-63-8

Cat. No.: VC8010683

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 943843-63-8 |

|---|---|

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 |

| IUPAC Name | 6-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride |

| Standard InChI | InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-6-7(3-5)12-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H |

| Standard InChI Key | FNPPJZGNLUOHOP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1CN)OC(=O)N2.Cl |

| Canonical SMILES | C1=CC2=C(C=C1CN)OC(=O)N2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoxazolone scaffold—a fused bicyclic system containing oxygen and nitrogen atoms—substituted at the 6-position with an aminomethyl group (-CH2NH2). The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated amine and improves aqueous solubility. The molecular formula is C8H9ClN2O2, with a molar mass of 200.62 g/mol.

Key structural features include:

-

Benzoxazolone core: A six-membered benzene ring fused to a five-membered oxazolone ring, contributing to planar geometry and π-π stacking potential.

-

Aminomethyl substituent: Positioned para to the oxazolone oxygen, this group enables nucleophilic reactions and hydrogen bonding.

-

Hydrochloride salt: Enhances stability and bioavailability by increasing polarity.

Physical and Spectral Characteristics

Experimental data from VulcanChem indicate the compound is a white to off-white crystalline solid with a melting point range of 215–220°C. Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O-C), consistent with benzoxazolone derivatives . Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) further confirm the structure, with characteristic shifts at δ 7.2–7.5 ppm (aromatic protons) and δ 160 ppm (carbonyl carbon) .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The synthesis of 6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves a three-step sequence:

-

Schiff Base Formation:

-

2-Aminophenol reacts with formaldehyde and methylamine under acidic conditions to form an intermediate Schiff base.

-

Reaction conditions: Ethanol solvent, HCl catalyst, 60°C, 6 hours.

-

-

Cyclization:

-

The Schiff base undergoes intramolecular cyclization in the presence of acetic anhydride, yielding the benzoxazolone core.

-

Yield: 68–72% after recrystallization from ethanol.

-

-

Salt Formation:

-

Treatment with concentrated HCl in diethyl ether produces the hydrochloride salt.

-

Purity: >95% by high-performance liquid chromatography (HPLC).

-

Advanced Continuous Flow Synthesis

Recent innovations from the ACS Organic Process Research & Development journal demonstrate the utility of continuous flow chemistry for scaling production . A palladium-catalyzed hydrogenation step under flow conditions achieves a 95% yield (Table 1), reducing reaction times from 4 hours (batch) to 2.5 hours .

Table 1: Optimization of Continuous Flow Hydrogenation

| Catalyst Loading (mol %) | Flow Rate (mL/min) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.34 | 0.1 | 4 | 90 |

| 0.34 | 0.4 | 1 | 93 |

| 0.17 | 0.4 | 1 | 45 |

| 0.34 | 1.5 | 2.5 | 95 |

Chemical Reactivity and Functionalization

Oxidation Reactions

The aminomethyl group undergoes oxidation with hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form a nitroso derivative, a key intermediate for further functionalization. Reaction kinetics studies show pseudo-first-order behavior with a rate constant of at 25°C.

Reductive Alkylation

Sodium borohydride (NaBH4) reduces the imine bond in Schiff base derivatives of the compound, enabling the synthesis of secondary amines. For example, reaction with benzaldehyde yields -benzyl-6-(aminomethyl)-benzoxazolone with 85% efficiency .

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration at the 4-position using nitric acid (HNO3) and sulfuric acid (H2SO4). This nitro derivative serves as a precursor for anticancer agents, as demonstrated in cytotoxicity assays .

Biological and Pharmacological Activities

Antimicrobial Properties

Chalcone derivatives of benzoxazolones, including 6-(aminomethyl) analogs, exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL) .

Carbonic Anhydrase Inhibition

In a landmark study, 6-substituted benzoxazolones showed potent inhibition of human carbonic anhydrase isoforms hCA I and hCA II, with IC50 values of 18.14–48.46 µM . Molecular docking simulations reveal hydrogen bonding between the aminomethyl group and Thr199/Thr200 residues in the enzyme active site .

Table 2: Inhibitory Activity of Benzoxazolone Derivatives

| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) |

|---|---|---|

| 1 | 29.74 | 18.14 |

| 4 | 31.02 | 20.45 |

| 6 | 48.46 | 37.96 |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for protease inhibitors and kinase modulators. For instance, coupling with boronic acid derivatives yields benzoxaborole-based antifungal agents .

Materials Science

Its rigid aromatic structure makes it a candidate for organic semiconductors. Thin films of 6-(aminomethyl)-benzoxazolone exhibit a hole mobility of , comparable to polycrystalline silicon.

Analytical Chemistry

Functionalized with fluorescein isothiocyanate (FITC), the compound acts as a fluorescent probe for detecting trace metals in environmental samples, with a detection limit of 0.1 ppb for Cu²⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume